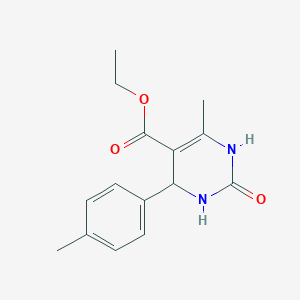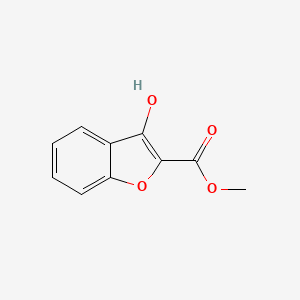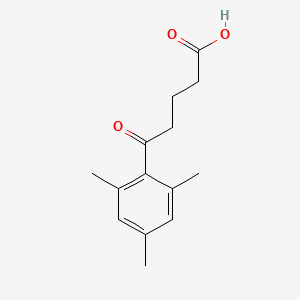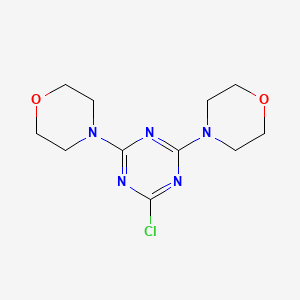
2-Chloro-4,6-dimorpholino-1,3,5-triazine
描述
2-Chloro-4,6-dimorpholino-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in organic chemistry and is used in various applications, including crystal engineering, synthesis of amides, and as a reagent in chlorination and oxidation reactions . The presence of chloro and dimorpholino substituents on the triazine ring can significantly alter its reactivity and physical properties, making it a compound of interest for various chemical transformations .
Synthesis Analysis
The synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives typically involves substitution reactions where 2,4,6-trichloro-1,3,5-triazine is reacted with nucleophiles such as morpholine. This process can be carried out under an ice bath to control the reaction temperature and ensure the formation of the desired product . Additionally, the solid-supported chloro[1,3,5]triazine has been used as a synthetic auxiliary for the synthesis of amide libraries, demonstrating the versatility of chloro-triazine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives has been studied using techniques such as X-ray crystallography and 2D-Exchange spectroscopy. These studies have revealed the presence of isomers and the occurrence of restricted rotation about the amino-triazine bond. The equilibrium constants and activation free energies for this rotation have been determined, providing insight into the dynamic behavior of these compounds in solution .
Chemical Reactions Analysis
2-Chloro-4,6-dimorpholino-1,3,5-triazine derivatives have been employed in various chemical reactions. For instance, they have been used for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, yielding the products in excellent yield . However, there has been some debate regarding the products of these reactions, with some studies suggesting the formation of ω-hydroxyamides instead of the expected oxazolines . Additionally, chloro-triazine derivatives have been used as reagents for chlorination and oxidation reactions, highlighting their reactivity towards activated arenes, olefins, and diketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4,6-dimorpholino-1,3,5-triazine derivatives are influenced by their molecular structure. The presence of intra- and intermolecular hydrogen bonds can stabilize the structure in the solid state . The reactivity of these compounds towards nucleophilic and non-nucleophilic bases has been explored, showing that they can undergo substitution, elimination, or a combination of these processes . The physicochemical and spectral characteristics of these compounds have been determined, providing valuable information for their identification and application in further chemical reactions .
安全和危害
属性
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimorpholino-1,3,5-triazine | |
CAS RN |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

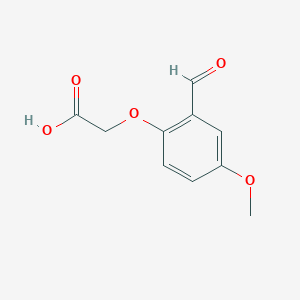
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
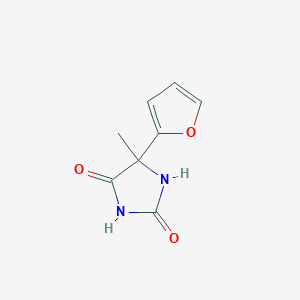
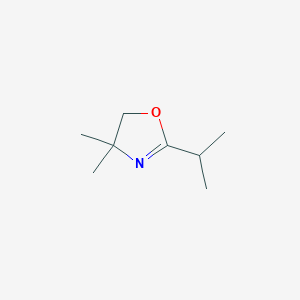
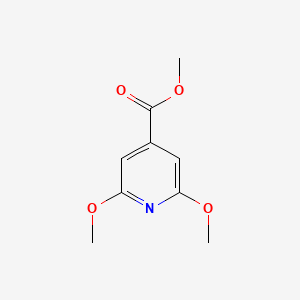
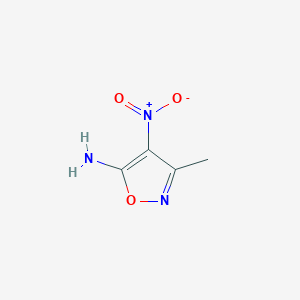
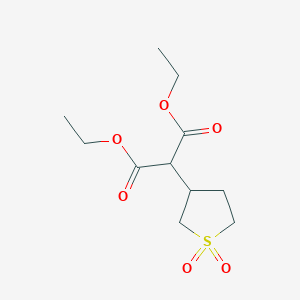
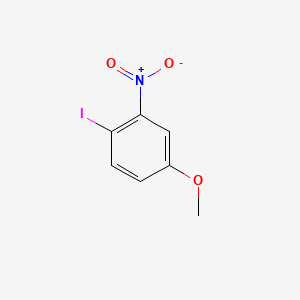
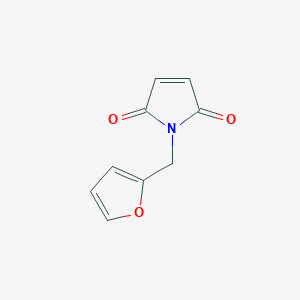
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)

